3-[(2,4,6-Trimethylphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid
Overview
Description
3-[(2,4,6-Trimethylphenyl)carbamoyl]spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 3-[(2,4,6-Trimethylphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid involves multiple steps, typically starting with the preparation of the bicyclo[2.2.1]hept-5-ene core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The spirocyclic structure is then introduced via a series of cyclization reactions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium hydride or potassium tert-butoxide.
Cycloaddition: The spirocyclic structure allows for cycloaddition reactions, which can be facilitated by photochemical or thermal conditions.
Scientific Research Applications
3-[(2,4,6-Trimethylphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The carbamoyl group plays a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with the target molecules .
Comparison with Similar Compounds
Compared to other spirocyclic compounds, 3-[(2,4,6-Trimethylphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid stands out due to its specific substitution pattern and the presence of the 2,4,6-trimethylphenylcarbamoyl group. Similar compounds include:
Spiro[cyclopropane-1,2’-bicyclo[2.2.1]heptane]: Lacks the carbamoyl group and has different reactivity.
Spiro[cyclopropane-1,2’-bicyclo[2.2.1]heptane]-2-carboxylic acid: Similar core structure but lacks the 2,4,6-trimethylphenyl substitution.
3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure but without the spirocyclic feature.
Properties
IUPAC Name |
3-[(2,4,6-trimethylphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-10-8-11(2)17(12(3)9-10)21-18(22)15-13-4-5-14(16(15)19(23)24)20(13)6-7-20/h4-5,8-9,13-16H,6-7H2,1-3H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFBDVZYJWZURU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2C3C=CC(C2C(=O)O)C34CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.